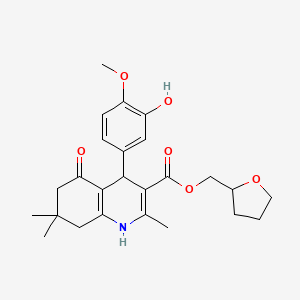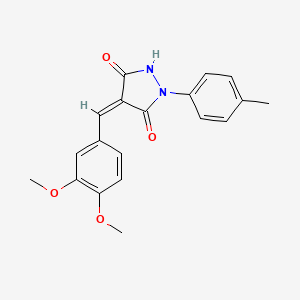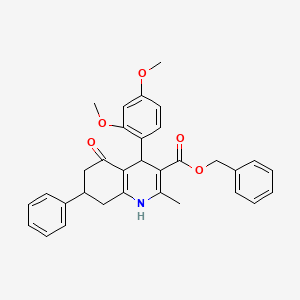![molecular formula C18H17IN2O3 B5111901 phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5111901.png)
phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate, also known as PAC-1, is a small molecule that has gained attention in the field of cancer research due to its potential as an anti-cancer agent. PAC-1 has shown promising results in pre-clinical studies as a selective inducer of apoptosis in cancer cells.
作用机制
The exact mechanism of action of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is not fully understood, but it is believed to involve the activation of procaspase-3, a key enzyme involved in the apoptotic pathway. phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate binds to procaspase-3 and induces its activation, leading to the initiation of apoptosis in cancer cells.
Biochemical and Physiological Effects:
phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective anti-cancer agent. In addition to its apoptotic effects, phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has also been shown to inhibit tumor growth and metastasis in animal models.
实验室实验的优点和局限性
One of the main advantages of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is its simplicity in synthesis and ease of use in laboratory experiments. However, like any experimental drug, phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has limitations, including the need for further pre-clinical and clinical studies to determine its safety and efficacy in humans.
未来方向
There are several potential future directions for research on phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate. One area of interest is the development of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate analogs with improved potency and selectivity. Another area of research is the investigation of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, there is a need for further studies to determine the safety and efficacy of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate in human clinical trials.
合成方法
Phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate can be synthesized through a simple and efficient method using commercially available starting materials. The synthesis involves the reaction of 4-iodoaniline with ethyl 2-oxo-4-phenylbutyrate in the presence of a base, followed by hydrogenation and deprotection steps.
科学研究应用
Phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate selectively induces apoptosis in cancer cells, while sparing normal cells. phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
phenyl 2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O3/c19-13-8-10-14(11-9-13)20-17(22)16-7-4-12-21(16)18(23)24-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVYOJKDUTUKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5915076 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)
![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)
![4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5111854.png)

![N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]isonicotinohydrazide](/img/structure/B5111876.png)
![N-{4-[5-(benzoylamino)-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide](/img/structure/B5111877.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111883.png)
![(2R*,6S*)-4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5111891.png)
![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-ethylphenyl)acetamide](/img/structure/B5111907.png)
